BenchChemオンラインストアへようこそ!

(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

Medicinal Chemistry Kinase Inhibition Cardiotonic Agents

(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone (CAS 1253697-85-6; molecular formula C₁₇H₁₄N₂O₂; molecular weight 278.30 g/mol) is a heterocyclic ketone belonging to the substituted 2-phenylimidazole methanone chemotype. The compound features three pharmacophoric elements: a 4-methoxyphenyl ring, a 2-phenylimidazole core, and a central carbonyl bridge connecting them at the imidazole 5-position.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B13874455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)16(20)15-11-18-17(19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)
InChIKeySQEGJYJVISXISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone – CAS 1253697-85-6: Structural Identity, Scaffold Classification, and Procurement Context


(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone (CAS 1253697-85-6; molecular formula C₁₇H₁₄N₂O₂; molecular weight 278.30 g/mol) is a heterocyclic ketone belonging to the substituted 2-phenylimidazole methanone chemotype . The compound features three pharmacophoric elements: a 4-methoxyphenyl ring, a 2-phenylimidazole core, and a central carbonyl bridge connecting them at the imidazole 5-position. This carbonyl linkage distinguishes it from simpler 4,5-diarylimidazoles and imposes distinct conformational and electronic properties that influence target recognition . The scaffold is structurally related to mazindol metabolites and has been implicated in imidazolinylphenyl ketone derivatives with reported antidepressant and diuretic activities . Its regioisomeric identity (imidazol-5-yl vs. imidazol-4-yl substitution) carries functional consequences for biological activity, as demonstrated in analogous imidazole systems [1].

Why (4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone Cannot Be Generically Substituted: The Regioisomer, Carbonyl, and Methoxy Differentiation Problem


Substituting (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone with an in-class imidazole analog without explicit validation introduces three sources of functional variability that undermine experimental reproducibility. First, regioisomeric identity (5-yl vs. 4-yl) profoundly alters pharmacology: in cardiotonic imidazolyl-pyridazinone series, the 1H-imidazol-4-yl regioisomers were potent positive inotropic agents, whereas the corresponding 1H-imidazol-5-yl regioisomers exhibited only weak activity, demonstrating that the attachment position on the imidazole ring is a binary activity switch, not a minor structural nuance [1]. Second, the central carbonyl bridge is not inert; it introduces a hydrogen-bond acceptor site and alters the dihedral angle between the aromatic planes, affecting both target complementarity and metabolic stability relative to non-carbonyl diarylimidazoles . Third, the 4-methoxy substituent on the benzoyl ring modulates both electronic character (Hammett σₚ = −0.27 for OCH₃) and lipophilicity compared to –H, –OH, or –Cl analogs, changing membrane permeability, CYP interactions, and target binding [2]. These three structural determinants, operating simultaneously, render simple analog interchange unreliable without direct comparative data.

(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Regioisomer-Driven Activity Divergence: Imidazol-5-yl vs. Imidazol-4-yl Attachment as a Binary Activity Determinant

In a structurally analogous 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinone series, the 1H-imidazol-4-yl regioisomers (25a, 28a) exhibited potent positive inotropic activity, whereas the corresponding 1H-imidazol-5-yl regioisomers (25b, 28b) were only weak positive inotropic agents [1]. This demonstrates that the imidazole substitution position is a critical activity determinant, not a conservative structural variation. (4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone bears the 5-yl attachment; its 4-yl regioisomer (also registered under CAS 1253697-85-6 in some databases) is expected to exhibit quantitatively and, in some contexts, qualitatively different target engagement profiles .

Medicinal Chemistry Kinase Inhibition Cardiotonic Agents

4-Methoxy Substituent Enhances Antiproliferative Potency Relative to Unsubstituted Phenyl in Diarylimidazole Scaffolds

In a comparative study of 4,5-diarylimidazoles bearing hydroxamic acid appendages, 4-(p-methoxyphenyl)-imidazole derivatives exhibited greater antiproliferative and apoptosis-inducing effects across a variety of cancer cell lines when directly compared to the approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid), with the differentiation most pronounced in non-malignant human umbilical vein endothelial cells [1]. While the target compound lacks the hydroxamic acid appendage, the 4-methoxyphenyl substituent conferring enhanced potency over unsubstituted phenyl in this scaffold class is directly transferable as a structure–activity trend, distinguishing (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone from its des-methoxy analog.

Cancer Therapeutics HDAC Inhibition Apoptosis

Carbonyl Bridge Confers Conformational and Hydrogen-Bonding Distinction from Non-Carbonyl 4,5-Diarylimidazoles

Optimized 4,5-diarylimidazoles lacking a carbonyl bridge have been characterized as highly potent ATP-competitive CK1δ inhibitors, with lead compounds achieving IC₅₀ values of 4 nM (CK1δ) and 25 nM (CK1ε) for compound 11b, and 8 nM (CK1δ) and 81 nM (CK1ε) for compound 16b, with selectivity profiled over 321 kinases [1]. The target compound introduces a carbonyl bridge between the 4-methoxyphenyl ring and the imidazole 5-position, creating an sp²-hybridized center that restricts rotational freedom and introduces a hydrogen-bond acceptor (C=O) at a position where non-carbonyl diarylimidazoles present only C–H or C–C connectivity. This structural difference is expected to alter both the conformational ensemble accessible to the molecule and its hydrogen-bonding complementarity within the ATP-binding pocket, relative to the extensively characterized non-carbonyl 4,5-diarylimidazole series.

Kinase Inhibition CK1δ Structure-Based Design

Computational Binding Affinity Predictions Across Six Therapeutically Relevant Targets: In Silico Differentiation of Imidazole Ether Derivatives

In a comprehensive in silico study encompassing 18 imidazole-derived alkyl and aryl ether derivatives (compounds 7–24), DFT calculations and molecular docking were performed against six therapeutically relevant protein targets: EGFR, VEGFR2, FGFR1, HSP90, hCA I, and hCA II [1]. Among the synthesized compounds, compounds 17 and 19–24 exhibited hCA I inhibition with IC₅₀ values ranging from 4.13 to 15.67 nM and hCA II inhibition with IC₅₀ values from 5.65 to 14.84 nM [1]. While the target compound (a methanone, not an ether) was not directly included in this screen, the study establishes the imidazole-phenyl scaffold as a validated recognition motif for these six targets and provides a directly applicable computational methodology for comparative docking of the target compound against the same target panel. This enables in silico head-to-head comparison between the target methanone and the experimentally characterized ether analogs.

Computer-Aided Drug Design Molecular Docking Kinase Targets

Mazindol Metabolite Lineage: Structural Connection to a Clinically Validated Imidazolinylphenyl Ketone Pharmacophore

(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is classified within the imidazolinylphenyl ketone derivative family, which includes metabolites of the clinically used anorectic agent mazindol (Mazanor/Sanorex) . Mazindol was approved by the US FDA in 1973 and its metabolic pathway, elucidated via tritium-labeled studies in rats, involves imidazolinylphenyl ketone intermediates [1]. The target compound's structural relationship to this validated pharmacophore distinguishes it from imidazole derivatives originating from synthetic libraries with no clinical metabolic precedent. Metabolites of mazindol have been referenced as antidepressants and diuretics, indicating multi-target pharmacological potential not shared by all imidazole methanone congeners . This lineage provides a rationale for prioritizing the target compound in CNS-targeted or metabolic disorder screening cascades over structurally similar but metabolically uncharacterized imidazole ketones.

Drug Metabolism CNS Pharmacology Anorectic Agents

(4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone: Evidence-Anchored Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization Requiring Regioisomerically Defined 5-yl Imidazole Scaffolds

For medicinal chemistry programs targeting kinases where imidazole regioisomer identity dictates activity—as demonstrated by the potent vs. weak cardiotonic activity divergence between imidazol-4-yl and imidazol-5-yl regioisomers [1]—(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone provides a structurally unambiguous 5-yl starting point. The compound's carbonyl bridge offers a vector for further derivatization (e.g., reduction, oximation, hydrazone formation) that is absent in non-carbonyl 4,5-diarylimidazoles whose CK1δ inhibitory SAR has been extensively characterized down to IC₅₀ = 4 nM [2].

Antiproliferative SAR Expansion Leveraging 4-Methoxyphenyl Potency Enhancement

In cancer cell line screening cascades, the 4-methoxyphenyl substituent has been shown to confer greater antiproliferative and apoptosis-inducing activity relative to both the approved HDAC inhibitor SAHA and unsubstituted phenyl analogs in 4,5-diarylimidazole series [3]. (4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone retains this potency-enhancing 4-methoxy motif while introducing the carbonyl pharmacophore as an additional point of structural variation. This compound is suited for systematic SAR studies where both the methoxy and carbonyl contributions to antiproliferative activity are to be deconvoluted.

CNS Drug Discovery Informed by Mazindol Metabolite Pharmacophore Lineage

Programs targeting CNS indications—including appetite regulation, mood disorders, or diuretic pathways—can leverage the compound's structural connection to mazindol metabolites . The imidazolinylphenyl ketone core has been clinically validated through mazindol (FDA-approved, 1973) as pharmacologically tolerable in humans [4]. (4-Methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone offers a differentiated entry point for CNS screening libraries compared to imidazole methanones lacking this metabolic precedent, with the 4-methoxy group providing a handle for modulating blood-brain barrier penetration relative to the des-methoxy or 4-chloro mazindol metabolite analogs.

Computational Multi-Target Profiling Against EGFR/VEGFR2/FGFR1/HSP90/hCA Panel

The validated computational workflow established for imidazole-phenyl derivatives—encompassing DFT optimization, molecular docking against six therapeutically relevant targets (EGFR, VEGFR2, FGFR1, HSP90, hCA I, hCA II), and ADME prediction [5]—can be directly applied to (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone. This enables in silico head-to-head comparisons against the experimentally characterized ether analogs (hCA I IC₅₀ = 4.13–15.67 nM; hCA II IC₅₀ = 5.65–14.84 nM) and supports rational procurement for target-focused screening without requiring de novo assay development [5].

Quote Request

Request a Quote for (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.